molecular formula C8H15NO2 B1598923 (4-Methylpiperidin-1-yl)acetic acid CAS No. 511237-54-0

(4-Methylpiperidin-1-yl)acetic acid

Cat. No. B1598923
M. Wt: 157.21 g/mol
InChI Key: AVZSMACEWPTTTE-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)acetic acid, also known as MPAA, is a chemical compound that has been of great interest to the scientific community due to its potential application in various fields. MPAA is a derivative of piperidine, a cyclic amine commonly used in the synthesis of pharmaceuticals and agrochemicals. MPAA is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Trends and Gaps in Herbicide Toxicity Studies

The research on herbicides, like 2,4-dichlorophenoxyacetic acid (2,4-D), has shown significant advancements, especially in understanding the toxicity and mutagenicity of these compounds. The studies have been instrumental in determining the ecological impact, especially concerning occupational risks, resistance to herbicides, and effects on non-target species, including aquatic organisms. However, future studies are anticipated to focus more on molecular biology aspects, specifically gene expression and pesticide degradation studies, to broaden the understanding of herbicide toxicology (Zuanazzi et al., 2020).

Role of Acetic Acid in Yeast Cell Death

Acetic acid, a by-product of alcoholic fermentation, has significant importance in yeast cell research. It's been recognized for triggering a cascade of molecular events leading to cell death, considered a model in the yeast regulated cell death field. This understanding paves the way for designing robust yeast strains for industrial applications and exploring new biomedical strategies, due to the detailed insights into the regulated cell death mechanisms (Chaves et al., 2021).

Potential Carcinogenic Outcomes from Herbicide Exposure

The exposure to chlorophenoxy compounds like 2,4-D and MCPA in the environment has been linked to certain types of cancers; however, the evidence is not strong enough to support a causal relationship. The research focuses on understanding the key cellular events related to disease etiology and the modes of action of these herbicides. It's crucial to explore the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings (Stackelberg, 2013).

Advanced Oxidation Processes in Water Treatment

Advanced Oxidation Processes (AOPs) have been a focal point in water treatment research, especially for removing recalcitrant compounds like acetaminophen. These processes, characterized by their biotoxicity and density functional theory calculations, are being optimized to ensure the safe degradation of harmful substances and to protect the ecosystem from potential threats (Qutob et al., 2022).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSMACEWPTTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390016
Record name (4-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)acetic acid

CAS RN

511237-54-0
Record name (4-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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